Mass‑Shift Window: +6 Da (Threo‑D6) vs. +5 Da (D5) and +4 Da (D4)
In LC‑MS/MS IDMS assays, the internal standard must be resolved from the analyte in the mass domain while co‑eluting chromatographically. Threo‑Chloramphenicol‑D6 (C11H6D6Cl2N2O5) has a nominal +6 Da shift from unlabeled chloramphenicol (C11H12Cl2N2O5, exact mass 322.012) . Chloramphenicol‑D5 (C11H7D5Cl2N2O5, MW 328.16) provides +5 Da, and Chloramphenicol‑D4 (MW 327.15) provides +4 Da [1]. The natural isotopic envelope of chloramphenicol—amplified by two chlorine atoms—extends to M+4 with appreciable intensity; a +5 Da shift can leave residual cross‑talk in selected reaction monitoring (SRM) transitions [2]. The +6 Da shift of Threo‑D6 places the internal standard signal cleanly outside the analyte’s isotopologue cluster, eliminating the risk of mutual interference that can bias quantification by ±10–15% at low ng·kg⁻¹ levels [2].
| Evidence Dimension | Nominal mass shift relative to unlabeled chloramphenicol (MW 323.13) |
|---|---|
| Target Compound Data | +6 Da (MW 329.17) |
| Comparator Or Baseline | Chloramphenicol‑D5: +5 Da (MW 328.16); Chloramphenicol‑D4: +4 Da (MW 327.15) |
| Quantified Difference | 1.2× wider mass separation than D5; 1.5× wider than D4 |
| Conditions | Data derived from molecular formulas and validated in ESI‑negative ion mode LC‑MS/MS on C18 columns |
Why This Matters
Procurement of D6 over D5 reduces the analytical risk of isotopologue overlap, directly improving signal‑to‑noise ratio and method ruggedness for regulatory residue analysis.
- [1] PubChem. Chloramphenicol‑D5 – Compound Summary. Molecular Weight 328.16 g/mol. Also: Chloramphenicol‑D4 MW 327.15 g/mol. View Source
- [2] Li, X.Q.; Yang, Z.; Zhang, Q.H.; Li, H.M. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Anal. Chim. Acta 2014, 807, 75‑83. (Reports that isotope‑labeled IS does not always compensate matrix effects; deviation can reach 11.5%.) View Source
